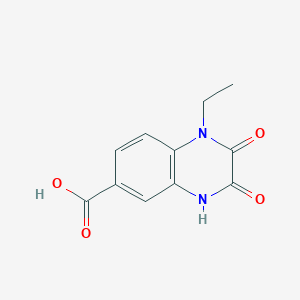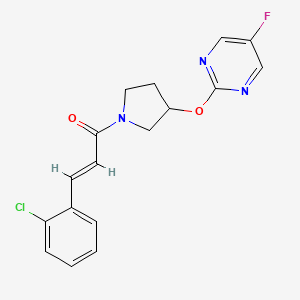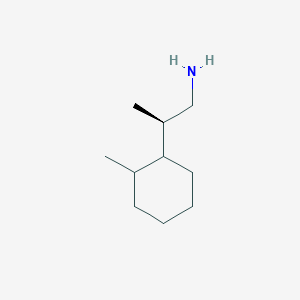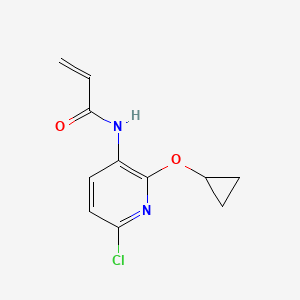![molecular formula C17H21N3O2S B2896276 N-Cyclohexyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide CAS No. 335215-54-8](/img/structure/B2896276.png)
N-Cyclohexyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .
Synthesis Analysis
A unique series of oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds can be characterized by FT-IR, LCMS, and NMR spectral techniques .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles typically includes one oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring .Chemical Reactions Analysis
The mechanism for the formation of 2,5-disubstituted 1,3,4-oxadiazole involves the presence of a lone pair of electrons on the nitrogen atom of acid hydrazide attacking the carbonyl carbon atom of carboxylic acid, eliminating a water molecule to form a hydrazide derivative which further reacts with phosphorus oxychloride .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can vary widely depending on the specific compound. In general, they are soluble in water .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
A novel series of derivatives related to the compound of interest have demonstrated significant antimicrobial and antifungal activities. Research has shown that compounds with similar structural features to N-Cyclohexyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide exhibit excellent activity against a variety of microorganisms including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli, and fungi like Aspergillus fumigatus and Candida albicans. These findings indicate the potential of such compounds in developing new antimicrobial and antifungal agents (Devi, Shahnaz, & Prasad, 2022).
Corrosion Inhibition
Research into acetamide derivatives has identified their potential as corrosion inhibitors, particularly in acidic environments. Derivatives of N-Cyclohexyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide were synthesized and tested for their ability to prevent corrosion on steel surfaces. The studies conducted in acidic media (2 M HCl) have shown promising results, with some derivatives exhibiting significant inhibition efficiencies. This suggests their potential application in protecting metals and alloys from corrosion, which is critical in industrial settings (Yıldırım & Cetin, 2008).
Cytotoxicity and Anticancer Properties
A series of compounds structurally related to N-Cyclohexyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide have been synthesized and evaluated for their cytotoxic activities. These studies have revealed that certain derivatives exhibit good cytotoxic activities against various cancer cell lines, highlighting their potential as leads in the development of new anticancer therapies. The research underscores the importance of such compounds in the ongoing search for more effective cancer treatments (Vinayak et al., 2014).
Wirkmechanismus
Target of Action
Compounds with a similar 1,3,4-oxadiazole core have been reported to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that the compound may interact with a variety of molecular targets.
Mode of Action
1,3,4-oxadiazole derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some oxadiazole derivatives have been found to inhibit key enzymes, disrupt protein-protein interactions, or modulate ion channels .
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives, it is likely that this compound affects multiple pathways .
Result of Action
Related 1,3,4-oxadiazole derivatives have demonstrated various biological effects, such as inhibiting cancer cell proliferation , reducing inflammation , and combating bacterial infections .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-7-9-13(10-8-12)16-19-20-17(22-16)23-11-15(21)18-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPVTUSUOQAMEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2896194.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2896196.png)
![1-(4-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2896198.png)
![2-Chloro-1-spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-ylpropan-1-one](/img/structure/B2896199.png)

![methyl 4-(4-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2896202.png)




![6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2896212.png)

![Ethyl 4-[3-[4-(2-methoxyethylcarbamoyl)phenyl]-4-oxoquinazolin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2896216.png)